BenchChemオンラインストアへようこそ!

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide

Physicochemical profiling Lipophilicity Sulfonamide SAR

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide (CAS 955748-13-7; molecular formula C₁₇H₁₆F₂N₂O₃S; MW 366.38 g/mol) is a synthetic sulfonamide-containing tetrahydroisoquinoline derivative. Its core structure places it within a class of compounds patented as thromboxane A₂ (TXA₂) receptor antagonists, characterized by a 7-position sulfonamido substituent on a 1,2,3,4-tetrahydroisoquinoline scaffold.

Molecular Formula C17H16F2N2O3S
Molecular Weight 366.38
CAS No. 955748-13-7
Cat. No. B2585862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide
CAS955748-13-7
Molecular FormulaC17H16F2N2O3S
Molecular Weight366.38
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H16F2N2O3S/c1-11(22)21-7-6-12-2-4-15(8-13(12)10-21)20-25(23,24)17-5-3-14(18)9-16(17)19/h2-5,8-9,20H,6-7,10H2,1H3
InChIKeyIAKZWVFZBUUCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide (CAS 955748-13-7): Compound Class and Baseline Characterization


N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide (CAS 955748-13-7; molecular formula C₁₇H₁₆F₂N₂O₃S; MW 366.38 g/mol) is a synthetic sulfonamide-containing tetrahydroisoquinoline derivative . Its core structure places it within a class of compounds patented as thromboxane A₂ (TXA₂) receptor antagonists, characterized by a 7-position sulfonamido substituent on a 1,2,3,4-tetrahydroisoquinoline scaffold [1]. The compound bears a 2-acetyl group on the isoquinoline nitrogen and a 2,4-difluorophenyl substitution on the sulfonamide moiety, representing a specific substitution pattern within the broader sulphonamide–tetrahydroisoquinoline pharmacophore class originally disclosed by Smith Kline & French Laboratories [1]. It is catalogued in the ZINC database (ZINC11837030) but has no reported bioactivity data in ChEMBL as of the latest database release, indicating its status as a research-grade screening compound or synthetic intermediate rather than a clinically characterized entity [2].

Why Generic Substitution Is Unsupported for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide (CAS 955748-13-7) Within the Tetrahydroisoquinoline Sulfonamide Class


Within the tetrahydroisoquinoline sulfonamide class defined by US Patent 4,866,076, pharmacological activity at the TXA₂ receptor is exquisitely sensitive to three structural variables: the N-acyl substituent at the isoquinoline 2-position, the sulfonamide aryl substitution pattern, and the nature of the carboxylic acid-bearing side chain [1]. Compounds within this class are not freely interchangeable because even minor modifications—such as replacing the 2,4-difluoro substitution with 2,5-difluoro, or exchanging the N-acetyl group for N-cyclopropanecarbonyl or N-benzoyl—can produce divergent physicochemical properties (logP, solubility), altered metabolic stability, and potentially different receptor binding kinetics, even though head-to-head comparative pharmacological data remain unpublished for CAS 955748-13-7 specifically [1]. The ZINC database confirms zero published bioactivity records for this compound in the ChEMBL corpus, underscoring that its selection over close analogs must be driven by its precise structural identity and its suitability as a defined chemical probe or synthetic intermediate rather than by presumptions of equivalent biological performance [2].

Quantitative Differentiation Evidence for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide (CAS 955748-13-7) Versus Its Closest Structural Analogs


2,4-Difluoro vs. 2,5-Difluoro Benzenesulfonamide Substitution: Impact on Calculated logP and Hydrogen-Bond Acceptor Count

The target compound bears a 2,4-difluorobenzene-1-sulfonamide moiety, whereas the closest regioisomeric analog N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide (CAS 955750-11-3; molecular formula identical, C₁₇H₁₆F₂N₂O₃S, MW 366.38) carries fluorine atoms at the 2- and 5-positions. Although experimental logP and solubility values are not published for either compound, the 2,4- vs. 2,5-difluoro regiochemistry produces different dipole moment vectors and distinct hydrogen-bond acceptor geometries at the sulfonamide aryl ring . In the broader TXA₂ antagonist patent class, the preferred R¹ phenyl substituent positions are explicitly the 3- and 4-positions (corresponding to meta and para relative to the sulfonamide linkage), with 3-chlorophenyl being the most exemplified substitution; the 2,4-difluoro pattern of CAS 955748-13-7 aligns one fluorine at the preferred 4-position while the 2-fluoro substituent introduces an ortho steric and electronic perturbation absent in the 3-substituted (meta-only) reference compounds [1].

Physicochemical profiling Lipophilicity Sulfonamide SAR

N-Acetyl vs. N-Cyclopropanecarbonyl Substituent: Differential Steric Bulk and Hydrogen-Bonding Capacity at the Isoquinoline 2-Position

The target compound features an N-acetyl group (CH₃CO–) at the isoquinoline 2-position, while the nearest commercially catalogued analog N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide (CAS not assigned; molecular formula C₂₀H₁₈F₂N₂O₃S) carries a bulkier cyclopropanecarbonyl substituent. The acetyl group provides minimal steric hindrance (Taft Es ≈ –0.07 for CH₃) compared with the cyclopropanecarbonyl group, which introduces additional van der Waals volume from the cyclopropyl ring (approximate ΔMW +24 Da) . In the patent class, the N-acyl group is explicitly described as serving as a protecting group during synthesis, with acetyl being the particular protecting group of choice. The acetyl group can be removed by heating with HCl in n-BuOH, enabling subsequent N-alkylation to install the pharmacologically required carboxylic acid-bearing side chain [1]. This positions CAS 955748-13-7 as a defined synthetic intermediate amenable to further derivatization at the isoquinoline nitrogen, whereas the N-cyclopropanecarbonyl analog represents a distinct end-product substitution pattern.

N-acyl SAR Isoquinoline derivatization Steric effects

Unsubstituted vs. 2,4-Difluoro Benzenesulfonamide: Fluorination-Driven Differentiation in Calculated Lipophilicity and Metabolic Stability Potential

The target compound (C₁₇H₁₆F₂N₂O₃S, MW 366.38) differs from the non-fluorinated analog N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (C₁₇H₁₈N₂O₃S, MW 330.40) by the presence of two fluorine atoms on the phenyl ring, which increases molecular weight by approximately 36 Da and is expected to increase lipophilicity (calculated ΔlogP ≈ +0.5 to +0.8 based on the Hansch π constant for aromatic fluorine, πF ≈ 0.14 per fluorine atom) [1]. In drug discovery, strategic fluorination of the aryl sulfonamide is a well-established approach to modulate metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the ortho and para positions of the phenyl ring [2]. The 2,4-difluoro substitution pattern directly shields both these metabolically vulnerable positions, a feature absent in the unsubstituted benzenesulfonamide comparator. No experimental microsomal stability or logP data are publicly available for either compound.

Fluorine substitution Metabolic stability logP modulation

Patent-Defined Pharmacophore Compliance: 7-Position Sulfonamide Substitution and the Carboxylic Acid Side-Chain Requirement

US Patent 4,866,076 defines the minimal pharmacophore for TXA₂ receptor antagonism in this class as requiring (i) a sulfonamido group at the isoquinoline 7-position, (ii) an N-substituent comprising an acyclic hydrocarbon chain (Rᵃ, 1–4 linear carbons) linked to a monocyclic group bearing a carboxylic acid or hydrolysable ester (Y = CO₂H), and (iii) an optionally substituted phenyl R¹ group on the sulfonamide [1]. CAS 955748-13-7 satisfies criterion (i) and (iii) but lacks the carboxylic acid-bearing side chain at the isoquinoline 2-position (having only an acetyl group instead), placing it as a late-stage synthetic intermediate rather than a completed TXA₂ antagonist [1]. The preferred final compounds—such as 3-[[7-(3-chlorophenylaminosulphonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]methyl]benzoic acid and 5-[[7-(3-chlorophenylaminosulphonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]methyl]-2-furanoic acid—incorporate both the 7-position sulfonamide and the N-alkyl carboxylic acid side chain and were tested in a human platelet [¹²⁵I]PTA-OH binding assay [1]. The IC₅₀ values for these reference compounds were not individually tabulated in the patent, but the assay methodology is fully described, using [¹²⁵I]PTA-OH as the receptor ligand and measuring concentration-dependent inhibition of specific binding [1].

TXA₂ receptor antagonist Pharmacophore model Patent SAR

Absence of Published Bioactivity Data: A Critical Procurement Selection Factor Differentiating Research-Grade Screening Compounds from Characterized Leads

The ZINC database entry for ZINC11837030 (corresponding to CAS 955748-13-7) explicitly states: 'This substance is not reported in any publications per ChEMBL' and 'There is currently no predicted activity for this compound' [1]. This contrasts sharply with characterized TXA₂ antagonists such as SK&F 88046 (N,N'-bis[7-(3-chlorobenzeneaminosulfonyl)-1,2,3,4-tetrahydroisoquinolyl]disulfonylimide), which has published in vivo bronchoconstriction inhibition data in anesthetized dogs demonstrating functional TXA₂ antagonism [2]. The absence of any bioactivity annotation for CAS 955748-13-7 in ChEMBL, BindingDB, and PubChem means that all biological activity claims for this compound remain entirely prospective and unvalidated.

Data availability Screening compound Procurement risk

Recommended Research and Industrial Application Scenarios for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide (CAS 955748-13-7)


Late-Stage Intermediate for Divergent Synthesis of TXA₂ Receptor Antagonist Libraries

CAS 955748-13-7 is optimally deployed as a late-stage synthetic intermediate in medicinal chemistry programs targeting TXA₂ receptor antagonists. The acetyl group at the isoquinoline 2-position serves as a cleavable protecting group (removable by HCl/n-BuOH reflux per US Patent 4,866,076), enabling subsequent N-alkylation with diverse carboxylic acid-bearing side chains to generate focused libraries of complete-pharmacophore TXA₂ antagonists [1]. This synthetic strategy is directly supported by the patent's explicit teaching that acetyl is the preferred amine-protecting group for this compound class [1].

Fluorinated Building Block for Physicochemical Property Optimization in Sulfonamide-Containing Compound Collections

The 2,4-difluorobenzenesulfonamide moiety provides a defined, dual-fluorinated aryl sulfonamide building block for combinatorial chemistry or parallel synthesis. The ortho- and para-fluorine substitution pattern is expected to confer enhanced metabolic stability relative to non-fluorinated benzenesulfonamide analogs by blocking CYP450-mediated oxidation at these positions, making this compound a strategic choice for libraries where oxidative metabolism is a screening liability [2]. Procurement in high purity (>95%) from reputable vendors ensures reproducible fluorination stoichiometry across synthetic batches.

Negative Control or Pharmacophore-Incomplete Reference Compound for TXA₂ Antagonist Screening

Because CAS 955748-13-7 contains the 7-position sulfonamide and the 2,4-difluorophenyl R¹ group but lacks the carboxylic acid side chain required for full TXA₂ receptor antagonism (per the pharmacophore model established in US Patent 4,866,076), it can serve as a pharmacophore-incomplete reference compound [1]. In screening cascades, it may function as a specificity control to confirm that observed TXA₂ antagonism by completed analogs is driven by the carboxylic acid-bearing side chain rather than by the sulfonamide–tetrahydroisoquinoline core alone.

Research-Grade Screening Compound for De Novo Target Identification and Phenotypic Assays

Although no bioactivity data are currently published in ChEMBL, ZINC, or BindingDB [3], CAS 955748-13-7 may be suitable as a research-grade screening compound for unbiased phenotypic screening or target fishing studies where its uncharacterized status is an asset rather than a liability. Its structural uniqueness—combining a tetrahydroisoquinoline scaffold with a 2,4-difluorobenzenesulfonamide moiety—may yield novel target interactions not predictable from characterized sulfonamide drugs. Users must validate all hits independently given the absence of prior biological annotation.

Quote Request

Request a Quote for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.